N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide
Description
N-[(2Z)-4,6-Difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide is a benzothiazole-derived compound featuring a fused dihydrobenzothiazole core substituted with difluoro and methyl groups at positions 4,6 and 3, respectively. The 2-nitrobenzamide moiety is conjugated to the benzothiazolylidene system via an imine linkage. The compound’s stereoelectronic properties are influenced by the electron-withdrawing nitro and fluorine substituents, which may enhance stability and intermolecular interactions such as hydrogen bonding or π-stacking .
Properties
IUPAC Name |
N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2N3O3S/c1-19-13-10(17)6-8(16)7-12(13)24-15(19)18-14(21)9-4-2-3-5-11(9)20(22)23/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZXBEGMYPXDOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-])F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Difluoro and Methyl Groups: The difluoro and methyl substituents can be introduced via electrophilic aromatic substitution reactions using appropriate reagents such as fluorinating agents and methylating agents.
Formation of the Nitrobenzamide Moiety: The nitrobenzamide group can be introduced by nitration of a benzamide precursor followed by coupling with the benzothiazole intermediate.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.
Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium on carbon for reduction, and halogenating agents for substitution. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of advanced materials, including polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with target molecules, modulating their activity. Specific pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Fluorine and Nitro Groups
The presence of 4,6-difluoro and 2-nitrobenzamide groups distinguishes this compound from analogs. For instance:
- 2-Chloro-4,5-difluoro-N-[(oxolan-2-yl)methyl]benzamide () shares a difluoro-substituted benzamide backbone but lacks the benzothiazolylidene system. The chloro and oxolane groups in this analog likely increase lipophilicity compared to the target compound’s nitro and methyl substituents .
Benzothiazolylidene Derivatives
Benzothiazolylidene systems are recurrent in coordination chemistry and materials science. For example:
- 1-Ethyl-2-{[(2Z)-3-ethyl-5-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-1,3-thiazolidin-2-ylidene]methyl}quinolin-1-ium 4-methylbenzene-1-sulfonate () incorporates a benzothiazolylidene moiety but pairs it with a quinolinium-sulfonate system. The sulfonate group enhances aqueous solubility, whereas the target compound’s nitro group may favor membrane permeability .
- Mn(II) Complex with 4[(4,6-Dimethylamino-2-hydroxy-benzylidene)amino]-N-thiazole-2-ylbenzenesulphonamide () demonstrates metal-binding via a benzothiazole-derived ligand. The target compound’s nitro and fluorine substituents could similarly facilitate coordination, though experimental validation is needed .
Crystallographic and Structural Analysis
Structural characterization of such compounds relies heavily on X-ray crystallography and software suites like SHELX and WinGX . For example:
- The crystal structure of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was resolved via X-ray diffraction (), highlighting hydrogen-bonding networks critical for packing efficiency . The target compound’s fluorine and nitro substituents may similarly influence its crystal lattice through halogen bonding or dipole interactions .
Biological Activity
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide is a synthetic organic compound with significant potential in pharmaceutical applications. Its unique structural characteristics—including a benzothiazole moiety and difluoromethyl groups—contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 300.31 g/mol. The structure features:
- Benzothiazole ring : Contributes to the compound's reactivity and interaction with biological targets.
- Difluoro and nitro substituents : Enhance binding affinity and specificity towards certain enzymes and receptors.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The presence of difluoro groups increases the lipophilicity of the molecule, which may enhance its ability to penetrate cell membranes and interact with intracellular targets.
Potential Mechanisms Include:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and alpha-glucosidase, suggesting that this compound may exhibit similar properties.
- Receptor Modulation : The compound may modulate receptor signaling pathways involved in inflammation or metabolic regulation.
Biological Activity
Research indicates that this compound possesses notable biological activities:
Antimicrobial Activity
Preliminary studies suggest that compounds containing benzothiazole structures exhibit significant antimicrobial properties. The mechanism is likely related to their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.
Anticancer Potential
Studies have indicated that benzothiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. The unique structure of this compound may enhance its efficacy against various cancer cell lines.
Case Studies
Several case studies have explored the biological activity of similar compounds:
| Study | Compound | Findings |
|---|---|---|
| Benzothiazole derivatives | Showed significant AChE inhibition; potential for treating Alzheimer's disease. | |
| Fluorinated benzothiazoles | Demonstrated enhanced binding affinity to target enzymes compared to non-fluorinated counterparts. | |
| Nitro-substituted benzamides | Exhibited selective cytotoxicity in cancer cell lines; potential for further development as anticancer agents. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
